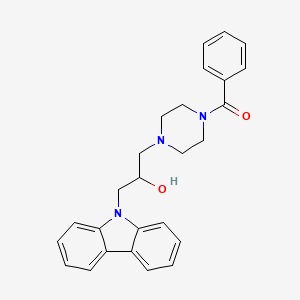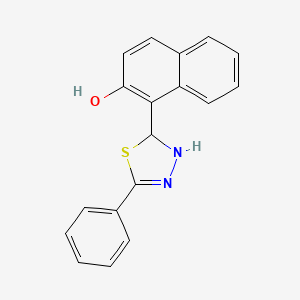
1-(4-benzoyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol
Vue d'ensemble
Description
1-(4-benzoyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol, also known as JP-1302, is a novel compound that has been researched for its potential therapeutic applications. This compound belongs to the class of β-adrenergic receptor antagonists and has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as carbazole derivatives, have been found to interact withPeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose metabolism.
Mode of Action
It’s known that carbazole derivatives can induceresistive switching . This involves the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .
Biochemical Pathways
Carbazole derivatives have been implicated inphotocatalytic transformations . These transformations involve the use of light to accelerate chemical reactions, particularly those involving the formation of radical species .
Pharmacokinetics
It’s known that similar compounds, such as carbazole derivatives, have been used as organophotocatalysts, suggesting they may have good chemical stability and broad applicability .
Result of Action
It’s known that carbazole derivatives can facilitate resistive switching, which could potentially influence the function of electronic devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the resistive switching facilitated by carbazole derivatives is induced by an applied voltage . Additionally, the photocatalytic transformations associated with carbazole derivatives are driven by light .
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-benzoyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has several advantages for lab experiments. The compound is stable and can be synthesized in high purity and yield. This compound has also been shown to have a high affinity for β1-adrenergic receptors, which makes it a useful tool for studying the role of these receptors in cardiovascular diseases. However, this compound has some limitations for lab experiments. The compound is not water-soluble, which makes it difficult to administer in animal studies. This compound also has a short half-life, which means it needs to be administered frequently to maintain its therapeutic effects.
Orientations Futures
For research include clinical trials for the treatment of hypertension and heart failure, as well as the study of the role of β1-adrenergic receptors in other physiological processes.
Applications De Recherche Scientifique
1-(4-benzoyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has been studied for its potential therapeutic applications in cardiovascular diseases. Several studies have shown that this compound has a high affinity for β1-adrenergic receptors, which are primarily located in the heart. This affinity results in the inhibition of the sympathetic nervous system, which reduces the heart rate and blood pressure. This compound has also been shown to have a positive inotropic effect, which means it increases the force of contraction of the heart muscle. These effects make this compound a promising candidate for the treatment of hypertension and heart failure.
Propriétés
IUPAC Name |
[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-21(18-27-14-16-28(17-15-27)26(31)20-8-2-1-3-9-20)19-29-24-12-6-4-10-22(24)23-11-5-7-13-25(23)29/h1-13,21,30H,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTWJFHUJLHOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{2-[(2-chlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879735.png)
![ethyl 2-[2-(benzyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879738.png)
![2-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B3879748.png)
![ethyl 2-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879756.png)
![4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3879757.png)
![ethyl 2-[(2-ethoxy-1-naphthyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879760.png)
![ethyl 2-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879762.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879766.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879775.png)

![2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3879783.png)
![1-amino-3-(2,4-dichlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B3879794.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3879799.png)

